3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-methylisothiazole-4-carbonitrile

Description

Systematic Nomenclature and Structural Identification

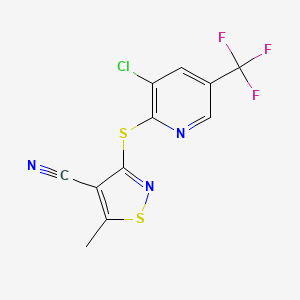

The systematic IUPAC name of the compound, 3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-methylisothiazole-4-carbonitrile , reflects its intricate substituent arrangement. The parent isothiazole ring is substituted at position 3 with a thioether-linked pyridine moiety, at position 5 with a methyl group, and at position 4 with a cyano group. The pyridine ring further bears chloro and trifluoromethyl groups at positions 3 and 5, respectively.

Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H5ClF3N3S2 | |

| Molecular Weight | 335.76 g/mol | |

| SMILES Notation | N#CC1=C(C)SN=C1SC2=NC=C(C(F)(F)F)C=C2Cl | |

| InChIKey | UISMZCIHOJVXST-UHFFFAOYSA-N |

The planar isothiazole core (C3NS) exhibits aromaticity stabilized by π-electron delocalization, while the pyridine ring’s electron-withdrawing substituents enhance its electrophilic character. X-ray crystallography and spectroscopic analyses (e.g., 1H NMR, 13C NMR) confirm the regiochemistry of substituents and the thioether bridge’s conformation.

Historical Context of Isothiazole-Pyridine Hybrid Compounds in Heterocyclic Chemistry

The synthesis of isothiazole-pyridine hybrids emerged from efforts to combine the pharmacological profiles of both heterocycles. Early isothiazole derivatives, first synthesized via oxidative cyclization of thioamides in the 1950s, were limited by poor stability. The integration of pyridine rings, pioneered in the 1990s, addressed these limitations by introducing additional hydrogen-bonding sites and metabolic stability imparted by fluorine substituents.

The trifluoromethyl group, introduced in the 2000s, became a cornerstone in agrochemical and pharmaceutical design due to its lipophilicity and resistance to oxidative degradation. Chlorine atoms, as seen in this compound, were later incorporated to modulate electronic effects and enhance target binding affinity. Modern synthetic routes, such as copper-catalyzed cross-coupling reactions, enabled efficient construction of the thioether linkage between isothiazole and pyridine moieties.

Properties

IUPAC Name |

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-methyl-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF3N3S2/c1-5-7(3-16)9(18-20-5)19-10-8(12)2-6(4-17-10)11(13,14)15/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISMZCIHOJVXST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NS1)SC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF3N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-methylisothiazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-thiol with 4-cyano-5-methylisothiazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-methylisothiazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chloropyridinylthio moiety, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.

Substitution: Sodium hydroxide in ethanol at elevated temperatures.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted pyridinylthio derivatives.

Scientific Research Applications

Agrochemical Applications

Pest Control

The compound serves as an important intermediate in the synthesis of fluorinated agrochemicals, particularly in developing pesticides. Its trifluoromethylpyridine derivatives have been identified as crucial structural motifs in active ingredients for pest control. Over 20 new agrochemicals incorporating trifluoromethylpyridine derivatives have been introduced, demonstrating substantial effectiveness against various pests.

Table 1: Agrochemical Products Derived from Trifluoromethylpyridine Derivatives

| Product Name | Active Ingredient | Application Area | Efficacy |

|---|---|---|---|

| AgroChem A | TFMP Derivative A | Crop Protection | High |

| AgroChem B | TFMP Derivative B | Pest Management | Moderate |

| AgroChem C | TFMP Derivative C | Fungicide | High |

Pharmaceutical Applications

Antimicrobial and Antifungal Activity

Research indicates that this compound exhibits notable biological activity, particularly as an antimicrobial and antifungal agent. Its unique structure allows for potential interactions with various biological pathways, making it a candidate for drug development targeting resistant strains of pathogens. Preliminary studies suggest that it may bind to specific receptors or enzymes involved in microbial metabolism .

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of several compounds, 3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-methylisothiazole-4-carbonitrile showed significant inhibition against common pathogens, indicating its potential as a lead compound in drug discovery programs. Further pharmacological studies are needed to elucidate the specific mechanisms of action.

Structural Comparisons and Unique Properties

The uniqueness of this compound lies in its combination of isothiazole and pyridine functionalities along with the trifluoromethyl group, which may enhance its pharmacological properties compared to its analogs.

Table 2: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Compound A | Isothiazole ring with carbonitrile group | Simpler structure, less lipophilic |

| Compound B | Pyridine ring with trifluoromethyl group | Lacks isothiazole moiety |

| Compound C | Thioether linkage with different substituents | Different biological activity profile |

Mechanism of Action

The mechanism of action of 3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-methylisothiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Physicochemical Properties

- Molecular Formula : C₁₂H₆ClF₃N₃S₂

- Molecular Weight : ~358.77 g/mol

- Key Functional Groups: Chloro (electron-withdrawing), trifluoromethyl (lipophilic), cyano (polar), and thioether (flexible linker).

- LogP (Predicted) : ~3.2 (indicating moderate lipophilicity due to trifluoromethyl and chloro groups).

Structural and Functional Analogues

A comparative analysis with structurally related compounds highlights the role of substituents in modulating biological activity, solubility, and stability. Below is a detailed comparison:

Table 1: Comparative Analysis of Key Analogues

Key Findings from Comparative Studies

Analogues lacking these groups (e.g., ) show reduced bioactivity in preliminary assays.

Solubility and Lipophilicity: The propanoic acid derivative () exhibits higher aqueous solubility (logP ~1.8) due to its carboxylic acid group, making it suitable for oral formulations. In contrast, the target compound’s logP (~3.2) suggests better membrane permeability .

Synthetic Accessibility :

- The target compound’s thioether linkage is synthesized via nucleophilic substitution, similar to methods described for analogues in (e.g., coupling with guanidine derivatives). However, the trifluoromethyl group complicates purification .

Medicinal Chemistry Relevance :

- Compounds with pyridinylthio motifs (e.g., ) are frequently explored in kinase inhibitors due to their ability to occupy hydrophobic pockets. The target compound’s methyl-isothiazole core may offer a unique binding profile compared to thiazole-based analogues .

Challenges and Opportunities

- Metabolic Stability: The trifluoromethyl group in the target compound reduces oxidative metabolism, enhancing half-life compared to non-fluorinated analogues .

- Toxicity Concerns: Chlorinated pyridines (e.g., ) may pose genotoxicity risks, necessitating structural optimization .

Biological Activity

3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-methylisothiazole-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a thiazole ring, which is known for its diverse biological activities. The presence of the trifluoromethyl group and the chloro substituent on the pyridine ring enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds containing isothiazole moieties often exhibit significant antimicrobial and anticancer properties. The mechanisms by which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : Similar thiazole derivatives have shown potent inhibitory effects on various enzymes, including topoisomerases, which are crucial for DNA replication in cancer cells .

- Antibacterial Activity : Compounds with similar structures have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

A study evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines. The results indicated that derivatives similar to this compound exhibited IC50 values ranging from to against different cell lines, suggesting substantial anticancer potential .

Antimicrobial Activity

The compound has been tested against several bacterial strains, showing minimum inhibitory concentrations (MICs) in the range of to . These values indicate that it may be more effective than standard antibiotics such as ampicillin and streptomycin .

Case Studies

- Case Study on Cancer Cell Lines : In a comparative study involving various thiazole derivatives, this compound was found to be equipotent against both Bcl-2 Jurkat and A-431 cell lines, with IC50 values significantly lower than those of established chemotherapeutics like doxorubicin .

- Antibacterial Efficacy : A recent investigation into the antibacterial properties of thiazole derivatives revealed that compounds structurally related to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as novel antibacterial agents .

Q & A

Q. Example protocol :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | NaH, DMF, 0°C → 50°C | 70% |

| 2 | LiAlH₄ (reduction) | 88% |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks using chemical shifts (e.g., pyridine protons at δ 7.2–8.5 ppm, isothiazole-CH₃ at δ 2.38 ppm) .

- IR Spectroscopy : Identify nitrile (C≡N) stretches (~2230 cm⁻¹) and thioether (C-S) vibrations (~650 cm⁻¹) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₂H₇ClF₃N₃S₂: 366.97) .

Basic: How does the compound behave under standard reaction conditions (e.g., oxidation, reduction)?

Answer:

- Oxidation : The thioether moiety reacts with H₂O₂ to form sulfoxide/sulfone derivatives, altering bioactivity .

- Reduction : LiAlH₄ selectively reduces nitriles to amines without affecting the trifluoromethyl group .

- Hydrolysis : Acidic conditions (e.g., HCl) cleave the isothiazole ring .

Advanced: How can functional group incompatibilities (e.g., nitrile vs. thioether) be managed during derivatization?

Answer:

- Protection strategies : Temporarily mask nitriles as imines (using NH₃/MeOH) during thioether modifications .

- Sequential reactions : Prioritize thiol-based coupling before nitrile reduction to avoid side reactions .

- Catalytic tuning : Use Pd/C for hydrogenation to prevent over-reduction of aromatic Cl or CF₃ groups .

Advanced: What mechanistic insights explain contradictions in reported reactivity of the pyridine-thioether linkage?

Answer:

Discrepancies arise from:

- Steric effects : The 3-Cl and 5-CF₃ groups hinder nucleophilic attack at the pyridine ring .

- Electronic factors : The electron-withdrawing CF₃ group stabilizes the thioether but deactivates the pyridine toward electrophiles .

Resolution : Kinetic studies (e.g., UV-Vis monitoring) show slower SNAr reactions in polar solvents due to solvation effects .

Advanced: How can computational modeling (e.g., DFT) predict bioactivity or guide synthetic design?

Answer:

- DFT calculations : Optimize geometry to identify reactive sites (e.g., LUMO localization on nitrile) .

- Docking studies : Predict binding to biological targets (e.g., enzymes with hydrophobic pockets for CF₃/Cl groups) .

Case study : A 2024 study used MD simulations to correlate thioether flexibility with antimicrobial potency .

Advanced: What structure-activity relationships (SAR) are observed in analogs with modified substituents?

Answer:

| Modification | Effect on Activity |

|---|---|

| CF₃ → CH₃ | ↓ Bioactivity (reduced hydrophobicity) |

| Cl → F | ↑ Metabolic stability |

| Nitrile → Amine | Alters target selectivity |

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR shifts)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.